An In-depth Technical Guide to 3,6-dichloro-2-(difluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 3,6-dichloro-2-(difluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 3,6-dichloro-2-(difluoromethoxy)benzoic acid, a compound of significant interest for researchers in agrochemical and pharmaceutical development. While this specific molecule is not extensively documented in current public literature, this guide extrapolates its chemical structure, predicts its physicochemical properties based on well-understood chemical principles, and outlines plausible synthetic pathways. The insights provided are grounded in the established chemistry of its close analogue, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), and the known bioisosteric effects of the difluoromethoxy group.
Introduction: The Rationale for a Difluoromethoxy Analogue
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and agrochemical design. The difluoromethoxy group (-OCHF₂) is particularly valuable as it serves as a lipophilic hydrogen bond donor and can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide explores the hypothetical, yet scientifically grounded, properties and synthesis of 3,6-dichloro-2-(difluoromethoxy)benzoic acid, a compound that represents a logical next-generation analogue to the widely used herbicide Dicamba.
The parent compound, 3,6-dichloro-2-methoxybenzoic acid, is a selective herbicide that functions as an auxin mimic, causing uncontrolled growth and eventual death in broadleaf weeds.[2] By replacing the methoxy group with a difluoromethoxy group, researchers can probe for enhanced herbicidal activity, altered target specificity, or improved environmental persistence profiles.
Chemical Structure and Nomenclature
The core of the molecule is a benzoic acid scaffold, substituted with two chlorine atoms at positions 3 and 6, and a difluoromethoxy group at position 2.
Systematic IUPAC Name: 3,6-dichloro-2-(difluoromethoxy)benzoic acid
Common Synonyms: While none are formally established, logical synonyms would include "Difluoromethoxy-Dicamba" or "Dicamba-OCHF₂ analogue".
Chemical Identifiers (Predicted):
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CAS Number: Not currently assigned.
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Molecular Formula: C₈H₄Cl₂F₂O₃
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Molecular Weight: 257.02 g/mol
Below is a 2D representation of the chemical structure generated using the DOT language.
Caption: 2D structure of 3,6-dichloro-2-(difluoromethoxy)benzoic acid.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 3,6-dichloro-2-(difluoromethoxy)benzoic acid are predicted based on its structural similarity to Dicamba and other difluoromethoxy-containing benzoic acids.[3][4] The introduction of the -OCHF₂ group in place of the -OCH₃ group is expected to modulate several key parameters.
| Property | 3,6-dichloro-2-methoxybenzoic acid (Dicamba) | Predicted: 3,6-dichloro-2-(difluoromethoxy)benzoic acid | Rationale for Prediction |
| Molecular Weight | 221.04 g/mol | 257.02 g/mol | Replacement of CH₃ with CHF₂ and addition of two fluorine atoms. |
| LogP | 1.89 (estimated) | Higher than Dicamba (approx. 2.5-3.0) | The -OCHF₂ group is more lipophilic than the -OCH₃ group.[3] |
| pKa | ~1.9 (strong acid) | Similar to or slightly lower than Dicamba | The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of the carboxylic acid. |
| Melting Point | 114-116 °C | Likely higher than Dicamba | Increased molecular weight and potential for stronger intermolecular interactions. |
| Water Solubility | 4.5 g/L | Lower than Dicamba | Increased lipophilicity generally correlates with decreased water solubility. |
| Appearance | White to light tan crystalline solid | Predicted to be a white crystalline solid | Based on the appearance of similar benzoic acid derivatives.[3] |
Proposed Synthetic Pathway
The synthesis of 3,6-dichloro-2-(difluoromethoxy)benzoic acid would logically start from the readily available precursor, 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-DCSA), which is the penultimate intermediate in the industrial synthesis of Dicamba.[5][6] The key transformation is the difluoromethylation of the phenolic hydroxyl group.
Step 1: Synthesis of the Precursor, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA)
Industrial routes to 3,6-DCSA often employ a high-pressure, high-temperature Kolbe-Schmitt carboxylation of 2,5-dichlorophenol. However, for laboratory-scale synthesis, alternative methods starting from 2,5-dichloroaniline are also well-documented.[2][7]
Step 2: Difluoromethylation of 3,6-DCSA
The introduction of the difluoromethyl group onto the phenolic oxygen of 3,6-DCSA is the critical step. Traditional methods can be harsh, but modern synthetic chemistry offers several milder and more efficient protocols.
Protocol: Radical-based Difluoromethylation using Photoredox Catalysis
This state-of-the-art method allows for the formation of the O-CF₂H bond under mild conditions, avoiding the harsh reagents of older methods.[8]
Methodology:
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Esterification (Protection): The carboxylic acid group of 3,6-DCSA is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. This is achieved by reacting 3,6-DCSA with methanol or ethanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid).
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Deprotonation: The resulting ester, methyl 3,6-dichloro-2-hydroxybenzoate, is treated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetonitrile) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
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Difluoromethylation Reaction:
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To the solution of the phenoxide is added a difluoromethylating reagent (e.g., 2,2-difluoro-2-(fluorosulfonyl)acetate or similar radical precursor) and a photocatalyst (e.g., an iridium or ruthenium complex).[8]
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The reaction mixture is then irradiated with visible light (e.g., a blue LED lamp) at room temperature. The photocatalyst absorbs the light and initiates a single-electron transfer (SET) process, generating a difluoromethyl radical (•CF₂H).
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This radical is then trapped by the phenoxide to form the desired O-CF₂H bond.
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Hydrolysis (Deprotection): The resulting methyl 3,6-dichloro-2-(difluoromethoxy)benzoate is then hydrolyzed back to the carboxylic acid using standard conditions (e.g., treatment with aqueous sodium hydroxide followed by acidic workup).
Caption: Proposed synthetic workflow for 3,6-dichloro-2-(difluoromethoxy)benzoic acid.
Potential Applications and Biological Activity
Given its structural heritage, the primary application for investigation would be in the field of agrochemicals .
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Herbicidal Activity: As an auxin mimic, it is hypothesized that 3,6-dichloro-2-(difluoromethoxy)benzoic acid would exhibit herbicidal properties similar to Dicamba. The difluoromethoxy group could potentially alter the binding affinity for the auxin receptors in plants, possibly leading to increased potency or a different spectrum of weed control.
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Pharmacokinetics in Plants: The increased lipophilicity may affect its uptake, translocation, and metabolism within the plant, which are critical factors for its overall efficacy as a herbicide.
In the realm of pharmaceuticals , many benzoic acid derivatives possess a wide range of biological activities. A recent study on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid demonstrated its potential in mitigating pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[9] This suggests that the difluoromethoxybenzoic acid scaffold can be a valuable pharmacophore for developing therapies for fibrotic diseases and other conditions involving this signaling pathway.
Safety and Handling
No specific safety data exists for 3,6-dichloro-2-(difluoromethoxy)benzoic acid. Therefore, precautions should be based on structurally related compounds such as halogenated benzoic acids and Dicamba.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology (Predicted): Based on analogues, the compound may be harmful if swallowed and could cause serious eye irritation or damage. It is also predicted to be potentially harmful to aquatic life.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,6-dichloro-2-(difluoromethoxy)benzoic acid represents a scientifically compelling, yet underexplored, molecule. By leveraging the known properties of its methoxy analogue, Dicamba, and the predictable effects of difluoromethoxylation, we can construct a robust hypothesis for its behavior and potential. The synthetic pathways outlined in this guide, particularly those utilizing modern photoredox catalysis, offer a clear and feasible route to obtaining this compound for further study. For researchers in agrochemical discovery and medicinal chemistry, this molecule presents a valuable opportunity to explore the impact of this unique fluorine substitution on biological activity.
References
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NIST. (n.d.). 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry.
- Joliton, A., & Carreira, E. M. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
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PubChem. (n.d.). 3,4-Bis(difluoromethoxy)benzoic acid. Retrieved from [Link]
- Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.
- ResearchGate. (2016). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- Fujiwara, T., & O'Hagan, D. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
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Carl ROTH. (n.d.). 3,6-Dichloro-2-hydroxy benzoic acid. Retrieved from [Link]
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- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
- Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
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